molecular formula C9H10ClFN2O5 B2485114 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride CAS No. 2171792-03-1

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride

Cat. No.: B2485114
CAS No.: 2171792-03-1
M. Wt: 280.64
InChI Key: RTKCJJOWZBUDCY-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C9H9FN2O5·HCl. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, a hydroxyl group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted phenol, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(3-chloro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is unique due to the combination of its fluoro, hydroxyl, and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCJJOWZBUDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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